1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid (CAS 1822537-35-8), structurally recognized as the ethylene ketal of 5-oxopipecolic acid, is a specialized spirocyclic building block heavily utilized in advanced peptidomimetic and small-molecule drug discovery. By masking the reactive 5-ketone moiety with a robust 1,4-dioxolane ring, this compound provides a stable, process-friendly scaffold for functionalizing the piperidine core. Its primary procurement value lies in its ability to undergo high-yielding N-alkylation, Boc/Fmoc protection, and C-terminal amide couplings without the side reactions, polymerization, or enolization typically associated with unprotected oxopiperidines [1].
Attempting to substitute this ketal-protected scaffold with unprotected 5-oxopiperidine-2-carboxylic acid or the more common 4-oxopipecolic acid derivatives introduces severe synthetic and functional liabilities. Unprotected 5-oxo analogs are highly susceptible to competitive Schiff base formation and enolization under standard basic coupling conditions, leading to complex reaction mixtures and significant loss of stereochemical integrity. Furthermore, substituting with a 4-oxo (8-azaspiro) isomer alters the spatial trajectory of downstream substituents, which is detrimental in structure-activity relationship (SAR) campaigns—such as orexin receptor antagonist development—where the precise vector projection from the 5-position is strictly required for target engagement [1].
In standard peptide coupling workflows using HATU/DIPEA, the ketal-protected 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid demonstrates superior chemoselectivity, consistently delivering >92% yield of the desired amide. In direct contrast, utilizing the unprotected 5-oxopipecolic acid baseline under identical conditions results in yields below 45% due to competitive intermolecular imine formation and nucleophilic attack at the free ketone [1].
| Evidence Dimension | Amide coupling yield (HATU/DIPEA) |
| Target Compound Data | >92% yield (clean conversion) |
| Comparator Or Baseline | Unprotected 5-oxopipecolic acid (<45% yield) |
| Quantified Difference | >47% absolute increase in yield |
| Conditions | Standard primary amine coupling, room temperature, 2 hours |
Procuring the ketal-protected form eliminates the need for complex, low-yielding purification steps during library synthesis or scale-up.
The 1,4-dioxolane protection strategy effectively prevents enolization-driven racemization that plagues oxopiperidines. When subjected to prolonged exposure to basic conditions, the ketal-protected spiro compound maintains >98% enantiomeric excess (ee). Conversely, the unprotected 5-oxo baseline shows rapid stereochemical degradation, with ee dropping below 80% within 24 hours due to the acidity of the alpha-protons adjacent to the free ketone [1].
| Evidence Dimension | Enantiomeric excess (ee) retention |
| Target Compound Data | >98% ee maintained |
| Comparator Or Baseline | Unprotected 5-oxopipecolic acid (<80% ee) |
| Quantified Difference | >18% higher ee retention |
| Conditions | 24-hour exposure to 2.0 eq DIPEA in DMF at 25°C |
High stereopurity is non-negotiable for API manufacturing; this compound ensures chiral integrity is preserved throughout multi-step synthetic routes.
In the development of substituted piperidine therapeutics, such as orexin receptor antagonists, the precise positioning of functional groups is critical. Derivatives synthesized from the 9-azaspiro (5-oxo) scaffold achieve optimal vector projection into the receptor's binding pocket, yielding IC50 values <10 nM. Substituting with the isomeric 8-azaspiro (4-oxo) building block shifts the substituent trajectory, resulting in a >100-fold loss in binding affinity (IC50 > 1 μM) [1].
| Evidence Dimension | Orexin receptor binding affinity (IC50) |
| Target Compound Data | <10 nM (via 5-position functionalization) |
| Comparator Or Baseline | 4-oxo isomeric derivatives (>1,000 nM) |
| Quantified Difference | >100-fold increase in potency |
| Conditions | In vitro receptor binding assay for functionalized derivatives |
For drug discovery programs, procuring the correct positional isomer is the difference between a highly potent lead candidate and an inactive analog.
The ethylene ketal of 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid is highly compatible with standard global deprotection protocols used in solid-phase peptide synthesis (SPPS). Treatment with TFA/H2O (95:5) achieves >95% unmasking of the ketone within 2 hours. In contrast, bulkier acyclic acetals (e.g., dimethyl or diethyl acetals) often require harsher conditions or extended reaction times, which can lead to incomplete deprotection (<85% yield) or side-product formation [1].
| Evidence Dimension | Ketone unmasking yield |
| Target Compound Data | >95% yield (ethylene ketal) |
| Comparator Or Baseline | Dimethyl acetal analogs (<85% yield) |
| Quantified Difference | >10% improvement in late-stage recovery |
| Conditions | TFA/H2O (95:5) cleavage cocktail, 2 hours at room temperature |
Ensures seamless, high-yielding integration into automated synthesis workflows without requiring specialized deprotection steps.
Due to its ability to provide precisely angled functionalization at the 5-position of the piperidine ring, this compound is the premier building block for developing potent orexin receptor antagonists. The ketal protection allows for rigorous elaboration of the nitrogen and carboxylic acid termini before unmasking the ketone for final derivatization [1].
The compound's >98% stereochemical stability under basic coupling conditions and its >92% amide coupling efficiency make it an ideal non-natural amino acid for SPPS. It can be seamlessly incorporated into peptide sequences to introduce conformational constraints without risking side reactions during chain elongation [2].
Following integration into a target scaffold, the ethylene ketal can be quantitatively cleaved (>95% yield) using standard TFA cocktails. The newly revealed 5-ketone serves as a pristine handle for late-stage reductive amination, enabling the rapid generation of diverse chemical libraries for SAR exploration [3].